molecular formula C18H17N3O3 B4921560 N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide

N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide

Cat. No. B4921560
M. Wt: 323.3 g/mol
InChI Key: NOZSWYYSOUIYDS-UHFFFAOYSA-N
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Description

N-methyl-2-(phenoxymethyl)-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as PBOX-15 and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA repair enzymes, such as PARP-1 and DNA-PK. These enzymes play a crucial role in repairing DNA damage, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PBOX-15 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have low toxicity and high selectivity for cancer cells. It has been shown to induce cell death in cancer cells while sparing normal cells. PBOX-15 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of PBOX-15 is its low toxicity and high selectivity for cancer cells. This makes it a potential candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on PBOX-15. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of PBOX-15 in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to understand the mechanism of action of PBOX-15 and to identify potential biomarkers that can predict its response in cancer patients. Finally, there is a need to explore the potential use of PBOX-15 in combination with other therapies, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes.
Conclusion:
In conclusion, PBOX-15 is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its low toxicity and high selectivity for cancer cells make it a potential candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to determine its efficacy and toxicity in vivo.

Synthesis Methods

The synthesis of PBOX-15 involves the reaction of 2-pyridinylmethylamine with 2-(chloromethyl)oxazole in the presence of a base. This is followed by the reaction of the resulting compound with N-methyl-N-(phenoxymethyl)amine to yield PBOX-15. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

PBOX-15 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PBOX-15 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, PBOX-15 has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-methyl-2-(phenoxymethyl)-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21(11-14-7-5-6-10-19-14)18(22)16-12-24-17(20-16)13-23-15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZSWYYSOUIYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2=COC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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